molecular formula C15H21NO2 B14815768 3-Tert-butyl-5-cyclopropoxy-N-methylbenzamide CAS No. 1243378-56-4

3-Tert-butyl-5-cyclopropoxy-N-methylbenzamide

Cat. No.: B14815768
CAS No.: 1243378-56-4
M. Wt: 247.33 g/mol
InChI Key: GURNKYHQQAVAKD-UHFFFAOYSA-N
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Description

3-Tert-butyl-5-cyclopropoxy-N-methylbenzamide is a chemical compound with the molecular formula C15H21NO2 It is known for its unique structural features, which include a tert-butyl group, a cyclopropoxy group, and a N-methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-5-cyclopropoxy-N-methylbenzamide typically involves the reaction of 3-tert-butyl-5-hydroxybenzoic acid with cyclopropyl bromide in the presence of a base to form the cyclopropoxy derivative. This intermediate is then reacted with N-methylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 3-Tert-butyl-5-cyclopropoxy-N-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

3-Tert-butyl-5-cyclopropoxy-N-methylbenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Tert-butyl-5-cyclopropoxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its action may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Uniqueness:

Properties

CAS No.

1243378-56-4

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

3-tert-butyl-5-cyclopropyloxy-N-methylbenzamide

InChI

InChI=1S/C15H21NO2/c1-15(2,3)11-7-10(14(17)16-4)8-13(9-11)18-12-5-6-12/h7-9,12H,5-6H2,1-4H3,(H,16,17)

InChI Key

GURNKYHQQAVAKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)NC)OC2CC2

Origin of Product

United States

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